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Compound of Interest

3-Bromo-6-chloro-2-
Compound Name: »
methoxypyridine

Cat. No.: B578444

Disclaimer: As of December 2025, publicly accessible, experimentally verified spectral data
(NMR, IR, MS) for 3-Bromo-6-chloro-2-methoxypyridine is limited. This guide presents a
detailed spectroscopic analysis of a closely related isomer, 2-Bromo-3-methoxypyridine, to
provide researchers, scientists, and drug development professionals with a valuable
comparative resource for compound identification, characterization, and quality control. The
methodologies and data interpretation presented herein are directly applicable to the analysis
of substituted pyridines.

Introduction

Substituted pyridines are a cornerstone of medicinal chemistry and materials science. Their
versatile electronic properties and ability to participate in a wide array of chemical
transformations make them privileged scaffolds in drug discovery and functional materials
development. 3-Bromo-6-chloro-2-methoxypyridine is a halogenated pyridine derivative with
potential applications as a building block in organic synthesis. A thorough understanding of its
spectroscopic properties is crucial for its unambiguous identification, purity assessment, and
the characterization of its reaction products.

This technical guide outlines the standard spectroscopic techniques used to characterize such
compounds, using 2-Bromo-3-methoxypyridine as a case study. The principles discussed are
fundamental for the analysis of 3-Bromo-6-chloro-2-methoxypyridine.
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Spectroscopic Data Summary for 2-Bromo-3-

methoxypyridine

The following tables summarize the key spectroscopic data for 2-Bromo-3-methoxypyridine.

Coupling Constant

Chemical Shift ()

opm Multiplicity (3) Hz Assignment
7.97 dd Js,6 =4.8,J4,6 = 1.6 H-6

7.21 dd Ja,5 = 8.0, Js,6 = 4.8 H-5

7.12 dd Ja,5 = 8.0, J4,6 = 1.6 H-4

3.90 S -OCHs

Table 2: 3C NMR Spectroscopic Data (100 MHz, CDCIs)

Assignment

Chemical Shift (8) ppm

155.1 C-3
142.4 C-2
122.8 C-5
117.9 C-4
109.8 C-6
56.5 -OCHs

Table 3: FT-IR Spectroscopic Data
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Wavenumber (cm~?) Assignment
~3060 v(C-H) aromatic
1556, 1410 v(C=C), v(C=N)
1076, 1049 v(C-O-C)

~788 v(C-Br)

ble 4: : El ization)

m/z Assignment
187/189 M]*

158/160 [M-CHOJ*
146/148 [M-CH3-COJ*
108 [M-Br]*

78 [CsHaN]*

Experimental Protocols

Detailed methodologies for the acquisition of the spectral data for 2-Bromo-3-methoxypyridine
are provided below. These protocols serve as a standard for the analysis of 3-Bromo-6-
chloro-2-methoxypyridine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Approximately 10-20 mg of the compound was dissolved in 0.6-0.7 mL
of deuterated chloroform (CDCIs) containing 0.03% v/v tetramethylsilane (TMS) as an
internal standard. The solution was then transferred to a 5 mm NMR tube.

e H NMR Spectroscopy: The spectrum was acquired on a 400 MHz spectrometer. A spectral
width of approximately 16 ppm was used, with a 30-degree pulse angle and a relaxation
delay of 1 second. Between 16 and 32 scans were acquired to ensure a good signal-to-noise
ratio. The data was processed with an exponential window function (line broadening of 0.3
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Hz) before Fourier transformation. The spectrum was referenced to the TMS signal at 0.00
ppm.

13C NMR Spectroscopy: The spectrum was acquired on a 100 MHz spectrometer with proton
decoupling. A spectral width of approximately 240 ppm was set. A 45-degree pulse angle
with a relaxation delay of 2 seconds was employed. Between 1024 and 2048 scans were
acquired. The data was processed with an exponential window function (line broadening of
1.0 Hz) before Fourier transformation. The spectrum was referenced to the solvent signal of
CDCls at 77.16 ppm.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Sample Preparation: A small amount of the neat compound was placed on the diamond
crystal of an Attenuated Total Reflectance (ATR) FT-IR spectrometer.

Data Acquisition: The spectrum was recorded over a range of 4000-400 cm~* with a
resolution of 4 cm~2. An average of 16 scans was taken to obtain the final spectrum. A
background spectrum of the clean ATR crystal was recorded prior to the sample
measurement.

Mass Spectrometry (MS)

Sample Introduction: A dilute solution of the compound (approximately 1 mg/mL in methanol
or acetonitrile) was introduced into the mass spectrometer via direct infusion or through a
gas chromatograph (for GC-MS analysis).

lonization: Electron lonization (El) was performed at 70 eV.

Mass Analysis: The mass analyzer scanned a mass range of m/z 40-300 to detect the
molecular ion and significant fragment ions.

Data Analysis: The molecular ion peak was identified, and the fragmentation pattern was
analyzed to confirm the structure.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the comprehensive spectroscopic

analysis of a substituted pyridine like 3-Bromo-6-chloro-2-methoxypyridine.
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A logical workflow for the spectroscopic analysis of a target compound.

This workflow begins with the purified compound, which then undergoes parallel analysis by
NMR, FT-IR, and MS. The data from each technique provides complementary information
regarding the compound's structure, functional groups, and molecular weight. The culmination

of this data allows for the unambiguous structural elucidation and purity assessment of the
target molecule.

 To cite this document: BenchChem. [Spectroscopic Analysis of 3-Bromo-6-chloro-2-
methoxypyridine: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
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Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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